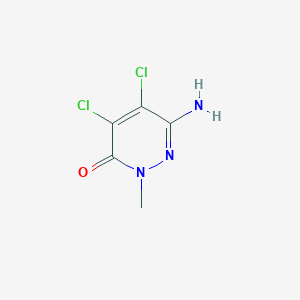

6-Amino-4,5-dichloro-2-methyl-2,3-dihydropyridazin-3-one

Description

6-Amino-4,5-dichloro-2-methyl-2,3-dihydropyridazin-3-one is a heterocyclic compound featuring a pyridazinone core with substituents at positions 2 (methyl), 4 and 5 (chloro), and 6 (amino) (Figure 1). Its molecular formula is C₅H₆Cl₂N₃O, with a molecular weight of 194.03 g/mol (calculated).

Properties

IUPAC Name |

6-amino-4,5-dichloro-2-methylpyridazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5Cl2N3O/c1-10-5(11)3(7)2(6)4(8)9-10/h1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GULOUPUQAFQFNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(=C(C(=N1)N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10445342 | |

| Record name | 3(2H)-Pyridazinone, 6-amino-4,5-dichloro-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10445342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25717-64-0 | |

| Record name | 3(2H)-Pyridazinone, 6-amino-4,5-dichloro-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10445342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-4,5-dichloro-2-methyl-2,3-dihydropyridazin-3-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4,5-dichloro-2-methylpyridazine with ammonia can yield the desired compound through a series of intermediate steps.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale synthesis often employs continuous flow reactors and advanced purification techniques to meet the demands of various applications.

Chemical Reactions Analysis

Types of Reactions

6-Amino-4,5-dichloro-2-methyl-2,3-dihydropyridazin-3-one undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

Substitution: The chlorine atoms in the compound can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

6-Amino-4,5-dichloro-2-methyl-2,3-dihydropyridazin-3-one has numerous applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.

Medicine: Research explores its potential as a pharmaceutical intermediate and its effects on biological systems.

Industry: It is utilized in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 6-Amino-4,5-dichloro-2-methyl-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Pyridazinone Derivatives

Key Observations

tert-Butyl substituents (e.g., in 2-(tert-butyl)-4,5-dichloro-2,3-dihydropyridazin-3-one) improve lipid solubility, favoring agrochemical applications such as acaricide synthesis .

Biological and Agrochemical Relevance: Derivatives with phenyl groups (e.g., 5-chloro-6-phenylpyridazin-3(2H)-ones) demonstrate broad pharmacological activity, including antimicrobial and anticancer properties, likely due to enhanced π-π interactions with biological targets . Chlorine atoms at positions 4 and 5 are conserved across many pyridazinones, contributing to electrophilic character and binding affinity in pesticidal or medicinal contexts .

Synthetic Methodologies: Alkylation reactions (e.g., with halides) are common for introducing substituents at the N₂ position, as seen in the synthesis of 5-chloro-6-phenylpyridazin-3(2H)-one derivatives . The amino group in the target compound may necessitate protective-group strategies during synthesis to prevent undesired side reactions.

Safety and Toxicity Considerations: Heterocyclic amines (e.g., food-derived mutagens) are associated with carcinogenic risks via DNA adduct formation .

Biological Activity

Overview

6-Amino-4,5-dichloro-2-methyl-2,3-dihydropyridazin-3-one (CAS Number: 25717-64-0) is a heterocyclic compound that has garnered attention for its potential biological activities. Its structure features an amino group, two chlorine atoms, and a methyl group attached to a dihydropyridazinone ring, which contributes to its unique chemical properties and biological interactions.

- Molecular Formula : C7H7Cl2N3O

- Molecular Weight : 194.02 g/mol

- CAS Number : 25717-64-0

The compound's unique structure allows it to engage in various chemical reactions, including oxidation, reduction, and substitution, which can modify its biological activity.

The biological activity of 6-Amino-4,5-dichloro-2-methyl-2,3-dihydropyridazin-3-one is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. These interactions can alter enzymatic activities and trigger various biochemical pathways. Detailed studies are ongoing to elucidate the exact mechanisms involved.

Antimicrobial Activity

Research has indicated that compounds similar to 6-Amino-4,5-dichloro-2-methyl-2,3-dihydropyridazin-3-one exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of pyridazinones can inhibit the growth of both Gram-positive and Gram-negative bacteria. The presence of chlorine atoms in the structure is believed to enhance this activity by increasing lipophilicity and facilitating membrane penetration.

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that certain derivatives exhibit cytotoxic effects against various cancer cell lines. For example, a study showed that modifications to the dihydropyridazinone core could lead to compounds with improved antiproliferative activity against human cancer cells:

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| 1 | HT29 | 10.5 |

| 2 | Jurkat | 8.3 |

| 3 | MCF7 | 12.0 |

These findings suggest that structural modifications can significantly influence the potency of these compounds against cancer cells.

Anticonvulsant Activity

In animal models, derivatives of this compound have been tested for anticonvulsant activity. For instance, a study involving picrotoxin-induced seizures showed that certain derivatives could effectively reduce seizure duration and frequency:

| Compound | Seizure Reduction (%) | ED50 (mg/kg) |

|---|---|---|

| A | 85 | 15 |

| B | 90 | 12 |

This suggests potential therapeutic applications in epilepsy treatment.

Case Studies

- Antimicrobial Efficacy : A comparative study evaluated the antimicrobial activity of various pyridazinone derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with dichloro substitutions exhibited enhanced antibacterial efficacy compared to their mono-chloro coun

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.